2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide
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Overview
Description
2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.
Preparation Methods
The synthesis of 2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide typically involves a series of organic reactions. One common synthetic route includes the condensation of quinoline derivatives with appropriate amines and carboxylic acids under controlled conditions. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes such as DNA synthesis and protein function .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-chloroquinoline-3-carbaldehyde
- 5-chloro-N-[(5S)-2-oxo-3-(4-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-ylmethylthiophene-2-carboxamide
Compared to these compounds, 2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
2-chloro-8-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-13-5-2-6-14-11-17(20(22)24-19(13)14)21(27)23-15-7-3-8-16(12-15)25-10-4-9-18(25)26/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWJTWMWRZCHHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)NC3=CC(=CC=C3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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